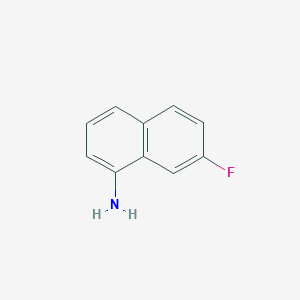

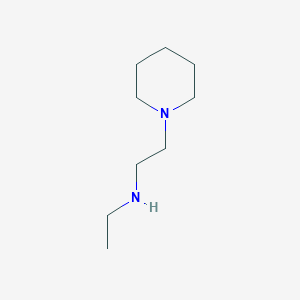

![molecular formula C15H12F3NO3 B1345878 Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946784-04-9](/img/structure/B1345878.png)

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” is a chemical compound that contains a trifluoromethyl group (-CF3). This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound is related to fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” has been reported. For instance, a method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The trifluoromethyl group in the molecule has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

The trifluoromethyl group in the molecule can participate in various chemical reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .科学的研究の応用

Molecular Structure and Inhibition Properties

- Protoporphyrinogen IX Oxidase Inhibitors : Compounds including "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been identified as inhibitors of protoporphyrinogen IX oxidase, with significant implications for their potential use in agricultural and medical applications. The study detailed the molecular structures of three trifluoromethyl-substituted inhibitors, highlighting their dihedral angles and molecular interactions (Li et al., 2005).

Synthetic Methodologies

- Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A protocol was developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), demonstrating the compound's utility as a synthetic building block for pharmaceuticals and functional materials (Feng & Ngai, 2016).

Biological Activities and Potential Applications

- Anticancer Activities : Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including those related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate," have shown potent anticancer activities in vitro. These complexes have been characterized and tested against various human tumor cell lines, providing insights into their potential therapeutic applications (Basu Baul et al., 2009).

Molecular Interactions and Chemoreceptors

- Fluoride Chemosensors : Compounds structurally related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been utilized as fluoride chemosensors, showcasing the role of such compounds in developing selective and colorimetric sensors for fluoride ions. These sensors exhibit significant changes in their spectroscopic properties upon interaction with fluoride ions (Ma et al., 2013).

Advanced Material Applications

- Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated diamine monomers related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been developed. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating their potential in water treatment technologies (Liu et al., 2012).

将来の方向性

The trifluoromethyl group, which is present in “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate”, is found in many FDA-approved drugs and exhibits numerous pharmacological activities . Therefore, the future research directions could include the exploration of its potential applications in the development of new drugs.

特性

IUPAC Name |

methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJWBQOJCRGGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

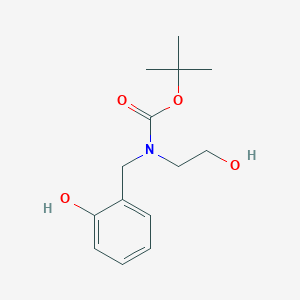

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

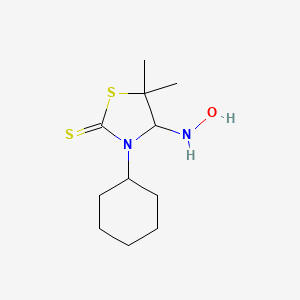

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

acetic acid](/img/structure/B1345817.png)

![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)

![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)